molecular formula C17H22FN B2531548 N-(1-adamantylmethyl)-4-fluoroaniline CAS No. 698992-55-1

N-(1-adamantylmethyl)-4-fluoroaniline

Cat. No.: B2531548
CAS No.: 698992-55-1
M. Wt: 259.368
InChI Key: WTYOFOJNWQRFFW-UHFFFAOYSA-N
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Description

N-(1-Adamantylmethyl)-4-fluoroaniline is a fluorinated aniline derivative featuring a bulky adamantylmethyl substituent. The adamantane moiety, a diamondoid hydrocarbon, confers high lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research. The 4-fluoroaniline core allows for hydrogen bonding and electronic interactions, while the adamantyl group enhances membrane permeability and resistance to enzymatic degradation .

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN/c18-15-1-3-16(4-2-15)19-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,19H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYOFOJNWQRFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-4-fluoroaniline typically involves the alkylation of 4-fluoroaniline with 1-adamantylmethyl halides. One common method is the reaction of 4-fluoroaniline with 1-adamantylmethyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further improve the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-4-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce quinones.

Scientific Research Applications

N-(1-adamantylmethyl)-4-fluoroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer properties.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid structure and stability.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s binding affinity and selectivity by providing steric hindrance and hydrophobic interactions. The fluoroaniline moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The adamantylmethyl group distinguishes N-(1-adamantylmethyl)-4-fluoroaniline from other 4-fluoroaniline derivatives. Key structural comparisons include:

Compound Substituent Key Features
This compound Adamantylmethyl High lipophilicity, steric bulk, metabolic stability
N-(2,4-Dichlorobenzylidene)-4-fluoroaniline Dichlorobenzylidene Planar structure, electron-withdrawing Cl groups enhance antifungal activity
N-(Benzimidazol-2-ylmethyl)-4-fluoroaniline Benzimidazole-methyl Aromatic heterocycle improves antitubercular activity via H-bonding
N-(Oxadiazole-methyl)-4-fluoroaniline Oxadiazole-methyl Electron-deficient ring enhances analgesic activity

Key Insight : Bulky substituents (e.g., adamantylmethyl) improve metabolic stability but may reduce solubility, whereas planar or heterocyclic groups enhance target-specific interactions .

Antifungal Activity
  • N-(2,4-Dichlorobenzylidene)-4-fluoroaniline : Exhibited 90% inhibition against Rhizoctonia bataticola at 500 ppm .
  • 3-Chloro-N-(2,6-dichlorobenzylidene)-4-fluoroaniline : Effective against Sclerotium rolfsii (MIC: 25 µg/mL) .
Antitubercular Activity
  • N-(Benzimidazol-2-ylmethyl)-4-fluoroaniline (PB6) : MIC = 50 µg/mL against M. tuberculosis .
  • Chlorinated analogs (e.g., PB4) : MIC = 6.25 µg/mL, highlighting the importance of electron-withdrawing groups .
  • Adamantylmethyl derivative : Likely reduced potency due to steric hindrance but improved pharmacokinetics.
Analgesic Activity
  • N-(Oxadiazole-methyl)-4-fluoroaniline : 85% writhing inhibition at 50 mg/kg (vs. Diclofenac) .
  • Adamantylmethyl derivative: No reported data; bulky groups may limit CNS penetration.

Key Insight : Halogenation and heterocyclic substituents enhance target engagement, while adamantyl groups prioritize pharmacokinetic properties over potency .

Metabolic Stability and Pathways

  • 4-Fluoroaniline : Undergoes defluorination and hydroxylation, producing paracetamol metabolites .
  • Adamantylmethyl derivative : The adamantane group likely slows cytochrome P450 metabolism, reducing defluorination and extending half-life.
  • Benzylidene derivatives : Rapid hydrolysis due to imine bonds, limiting bioavailability .

Physicochemical Properties

Property This compound N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline
Melting Point Not reported 136–138°C
LogP (Predicted) ~4.5 (highly lipophilic) ~3.0
Solubility Low in polar solvents Slight in methanol/chloroform

Key Insight : Adamantyl substitution increases logP, reducing aqueous solubility but enhancing blood-brain barrier penetration .

Biological Activity

N-(1-adamantylmethyl)-4-fluoroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, metabolic pathways, and applications in scientific research, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an adamantyl group and a fluoro-substituted aniline moiety. The adamantyl group imparts rigidity and stability to the molecule, which can influence its interaction with biological targets.

The biological activity of this compound can be inferred from studies on similar compounds. It is likely that this compound interacts with various receptors through non-covalent interactions, particularly with cannabinoid receptors, given the structural similarities to synthetic cannabinoids like N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA) .

Target Receptors

  • Cannabinoid Receptors : Potential psychoactive effects due to interaction with CB1 and CB2 receptors.
  • Other Targets : May interact with various enzymes involved in metabolic pathways.

Pharmacokinetics

Research indicates that compounds similar to this compound undergo significant metabolism. The N-methyl group appears to be a soft spot for metabolic reactions, leading to various metabolites that may also exhibit biological activity .

Metabolism Studies

Metabolic studies on 4-fluoroaniline provide insights into the fate of this compound in biological systems. Key findings include:

  • Hydroxylation : The compound is likely subject to ortho- and para-hydroxylation, producing metabolites that can be further conjugated.
  • Excretion : Major metabolites include sulfate and glucuronide conjugates, indicating a pathway for detoxification .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Description Reference
Anticancer ActivityExhibits potential anticancer properties against various human cancer cell lines.
Psychoactive EffectsSimilar compounds have shown psychoactive effects through cannabinoid receptor interaction.
Metabolic PathwaysUndergoes significant metabolism with identifiable urinary metabolites.

Case Study 1: Anticancer Activity

A study evaluating a series of compounds related to 4-fluoroaniline demonstrated that certain derivatives exhibited superior anticancer activity compared to standard treatments like imatinib across multiple cancer cell lines. This highlights the potential of adamantane derivatives in developing novel cancer therapeutics .

Case Study 2: Synthetic Cannabinoids

Research on synthetic cannabinoids has indicated that compounds similar to this compound can produce significant psychoactive effects. These findings suggest that further exploration into the pharmacological profiles of such compounds could lead to new therapeutic options or recreational substances .

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